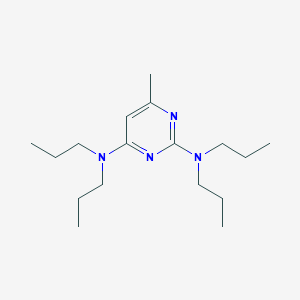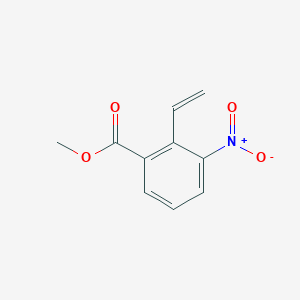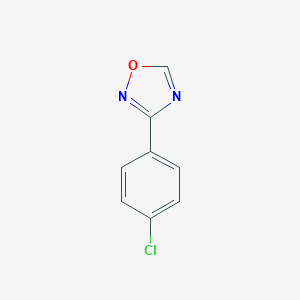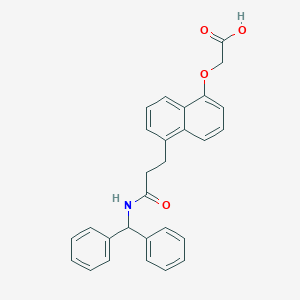
2-((5-(3-(Benzhydrylamino)-3-oxopropyl)naphthalen-1-YL)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3-(Benzhydrylamino)-3-oxopropyl)naphthalen-1-YL)oxy)acetic acid, also known as BON or 2-BON, is a chemical compound that has been extensively studied for its potential applications in scientific research. BON is a derivative of naphthalene and is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Aplicaciones Científicas De Investigación
Anticancer Activity
One study focused on the synthesis, characterization, and anticancer evaluation of naphthalene derivatives, showing potential effectiveness against breast cancer cell lines. These compounds were synthesized through a series of steps starting from o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid, leading to the discovery of compounds with moderate to significant anticancer activity (Salahuddin et al., 2014).
Fluorescence Derivatization for Biological Assays
Research has been conducted on the fluorescence derivatization of amino acids using naphthalene derivatives, demonstrating their utility as fluorescent derivatizing agents for biological assays. The derivatives exhibited strong fluorescence, making them suitable for bioanalytical applications and highlighting the versatility of naphthalene-based compounds in biochemistry (V. H. Frade et al., 2007).
Photoluminescence and Photocatalytic Properties
Another study explored the synthesis and characterization of metal-organic frameworks (MOFs) based on naphthalene derivatives. These MOFs exhibited photoluminescence and photocatalytic properties, suggesting potential applications in materials science, including light-emitting devices and photocatalysis (Y. Gong et al., 2012).
Antioxidant and Anticancer Properties
Further research into naphthalene-based compounds has shown antioxidant and anticancer properties. One study synthesized 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives, which exhibited significant inhibition in antioxidant activity evaluations and showed promising results against cervical cancer cell lines (Palanichamy Santhosh Kumar et al., 2019).
Propiedades
IUPAC Name |
2-[5-[3-(benzhydrylamino)-3-oxopropyl]naphthalen-1-yl]oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO4/c30-26(29-28(21-9-3-1-4-10-21)22-11-5-2-6-12-22)18-17-20-13-7-15-24-23(20)14-8-16-25(24)33-19-27(31)32/h1-16,28H,17-19H2,(H,29,30)(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPFKFDLARVWDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC3=C4C=CC=C(C4=CC=C3)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B172011.png)
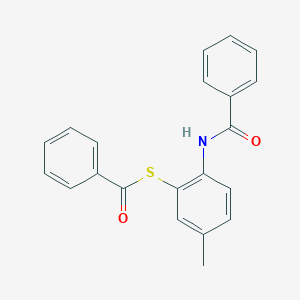
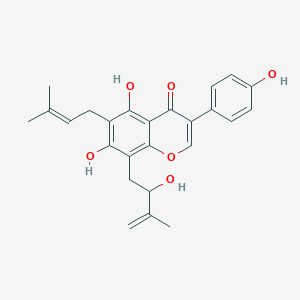

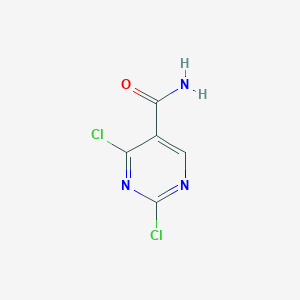
![1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B172027.png)
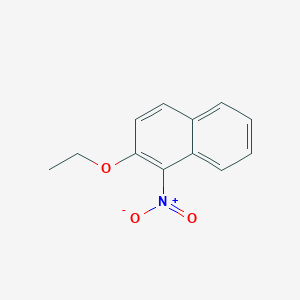
![Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B172035.png)
